(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3S/c21-11-15(9-13-5-7-16(8-6-13)23(24)25)20-22-17(12-27-20)19-10-14-3-1-2-4-18(14)26-19/h1-10,12H/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARHRDCQVFUYET-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzofuran-2-yl Thiazole: This step involves the cyclization of a suitable precursor to form the benzofuran-2-yl thiazole core.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a nitro group is added to a phenyl ring.
Formation of the Acrylonitrile Moiety: The final step involves the formation of the acrylonitrile group through a condensation reaction, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran-2-yl thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where heterocyclic compounds are known to be effective.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile involves its interaction with specific molecular targets. The benzofuran and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Melting Points: Compounds with rigid substituents (e.g., 7b, 7d) exhibit higher melting points (>240°C), attributed to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
- Electronic Effects : The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with electron-donating groups (e.g., morpholine in 7d or trimethoxy in compound 15). This difference impacts charge-transfer properties and reactivity .
Anticancer Activity
- Compound 15 (Z-isomer with benzothiazole and trimethoxyphenyl) demonstrated potent anticancer activity, inhibiting 94% of cancer cells in the NCI-60 panel (GI₅₀: 0.021–12.2 μM) . The trimethoxy groups likely enhance DNA intercalation or tubulin binding.
- Target Compound : The benzofuran-thiazole core may mimic bioactive scaffolds in kinase inhibitors, but the nitro group’s role requires further investigation.
Biological Activity
The compound (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylonitrile is a member of the thiazole and benzofuran derivative family, which has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The structure of this compound can be broken down as follows:
- Benzofuran moiety : Known for its role in various biological activities, including anti-cancer properties.
- Thiazole ring : Associated with antimicrobial and anti-inflammatory effects.
- Acrylonitrile group : Imparts potential anti-cancer and cytotoxic properties.
Biological Activities
- Antitumor Activity
- Antimicrobial Properties
-
Cytotoxicity
- Research indicates that compounds with similar structures can demonstrate cytotoxic effects against various cancer cell lines, such as A-431 and Jurkat cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl rings are vital for enhancing cytotoxicity .
Table 1: Summary of Biological Activities
Study Example
In a recent study, a series of thiazole-based compounds were synthesized and evaluated for their anticancer activity. The results showed that compounds with nitro substitutions exhibited higher potency against cancer cell lines compared to their non-nitro counterparts. The compound this compound was highlighted for its significant growth-inhibitory effects on multiple cancer types, suggesting its potential as a lead compound in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
